(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride

Chiral resolution Enantiomeric excess Absolute configuration

(R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride (CAS 1240588-24-2) is a single-enantiomer, orthogonally protected piperazine derivative bearing a tert-butoxycarbonyl (Boc) group at N1 and a sterically demanding tert-butyl substituent at the C3 position with defined (R) absolute configuration. It belongs to the class of N-Boc-3-alkylpiperazine building blocks widely employed in medicinal chemistry for the construction of chiral drug candidates, where the combination of enantiopurity, controlled N-protection/deprotection strategies, and tunable steric environment directly governs downstream pharmacological properties.

Molecular Formula C13H27ClN2O2
Molecular Weight 278.821
CAS No. 1240588-24-2
Cat. No. B566817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride
CAS1240588-24-2
Synonyms(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride
Molecular FormulaC13H27ClN2O2
Molecular Weight278.821
Structural Identifiers
SMILESCC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1
InChIKeyCADRPFQADWMMKS-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride (CAS 1240588-24-2): Chiral Piperazine Building Block for Asymmetric Synthesis


(R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride (CAS 1240588-24-2) is a single-enantiomer, orthogonally protected piperazine derivative bearing a tert-butoxycarbonyl (Boc) group at N1 and a sterically demanding tert-butyl substituent at the C3 position with defined (R) absolute configuration . It belongs to the class of N-Boc-3-alkylpiperazine building blocks widely employed in medicinal chemistry for the construction of chiral drug candidates, where the combination of enantiopurity, controlled N-protection/deprotection strategies, and tunable steric environment directly governs downstream pharmacological properties [1].

Why Generic Substitution Fails for (R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride: Enantiomer-Dependent Pharmacology and Steric Control


Piperazine building blocks with identical connectivity but differing absolute configuration or 3-alkyl substituent size cannot be interchanged without altering the stereochemical outcome and physicochemical profile of the final drug candidate. The (R)-enantiomer (CAS 1240588-24-2) and its (S)-counterpart (CAS 1007112-88-0) are distinct chemical entities that yield diastereomeric products when elaborated into chiral drug molecules, potentially exhibiting divergent target binding, metabolic stability, and off-target profiles [1]. Furthermore, the tert-butyl group at C3 imposes a substantially larger steric demand (A-value ≈ 4.9 kcal/mol) than methyl (1.7 kcal/mol), ethyl (1.75 kcal/mol), or n-butyl substituents, translating into measurably different conformational preferences, LogP values, and downstream pharmacokinetic properties in derived compounds [2]. Substitution with the racemate (CAS 886779-61-9) or a 3-butyl analog (CAS 928025-59-6) introduces uncontrolled stereochemistry or altered lipophilicity that can compromise lead optimization campaigns .

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride vs. Closest Analogs


Enantiomeric Identity: (R)- vs. (S)-Configuration and Racemate Differentiation

The target compound possesses defined (R) absolute configuration at C3 (CAS 1240588-24-2), distinguishing it from the (S)-enantiomer (CAS 1007112-88-0) and the racemic mixture (CAS 886779-61-9). The patent literature for this compound class establishes that enantiomerically pure piperazine derivatives can be obtained with enantiomeric excess (ee) exceeding 95% via chiral resolution with non-racemic chiral acids, and that the individual enantiomers serve as non-interchangeable building blocks for glycosidase inhibitors and other chiral drug candidates [1]. The (R)-enantiomer exhibits a distinct InChI Key (CADRPFQADWMMKS-PPHPATTJSA-N) with defined stereochemistry [2], while the racemate bears an undefined stereocenter InChI Key (CADRPFQADWMMKS-UHFFFAOYSA-N).

Chiral resolution Enantiomeric excess Absolute configuration Stereochemical purity

Lipophilicity Differentiation: LogP and LogD Comparison Across 3-Substituted Piperazine Analogs

The target compound displays a computed LogP of 2.24 and LogD (pH 7.4) of 1.48 [1], values that reflect the contribution of the bulky tert-butyl substituent at C3. In comparison, the 3-methyl analog ((R)-1-Boc-3-methylpiperazine, CAS 163765-44-4) has an estimated LogP of approximately 1.2–1.5 due to the smaller methyl group . The 3-butyl analog ((R)-tert-butyl 3-butylpiperazine-1-carboxylate, CAS 928025-59-6) has a computed LogP of approximately 2.64, reflecting incremental lipophilicity from the extended alkyl chain . The tert-butyl group provides an intermediate lipophilicity profile—more lipophilic than methyl but less than n-butyl—while offering greater steric bulk than either, an unusual combination valuable for optimizing both target binding and ADME properties.

Lipophilicity LogP LogD Drug-likeness Physicochemical properties

Steric Differentiation: A-Value Comparison of 3-Substituents on the Piperazine Ring

The tert-butyl substituent at the C3 position imposes the largest steric demand among common 3-alkylpiperazine building blocks, with an A-value (free energy difference between equatorial and axial conformers) of approximately 4.9 kcal/mol [1]. This is substantially greater than the A-values for methyl (1.7 kcal/mol), ethyl (1.75 kcal/mol), and n-butyl (estimated ~1.8 kcal/mol) substituents [1]. The resulting strong conformational bias forces the tert-butyl group into an equatorial orientation, locking the piperazine ring conformation and imposing predictable three-dimensional geometry on derived compounds. This steric control can be exploited to pre-organize pharmacophores, restrict rotatable bonds, and enhance target selectivity—effects that are quantifiably weaker with smaller 3-substituents.

Steric hindrance A-value Conformational analysis Structure-activity relationship

Purity Specification and Hazard Classification: Procurement-Relevant Differentiation

The target compound is supplied with a purity specification of 97% by Fluorochem (product code F780853) and ≥97% by ChemScene (CS-0527110) , with an alternative specification of 95% from MolCore . In comparison, the (S)-enantiomer (CAS 1007112-88-0) is listed with a purity of 96% minimum by ChemicalBook suppliers . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements, with storage recommendations of 2–8°C protected from light . These specifications define the minimum quality threshold for procurement decision-making and ensure reproducible experimental outcomes.

Purity specification GHS classification Quality control Procurement

Supply Chain Accessibility: Multi-Vendor Availability Comparison

The (R)-enantiomer (CAS 1240588-24-2) is stocked by multiple independent suppliers including Fluorochem (UK), ChemScene (US), GLPBio (US), Leyan (China), MACKLIN (China), MolCore (China), and AngeneChem (China), with catalog pricing ranging from approximately £32/100mg (Fluorochem) to $160/100mg (GLPBio) and ¥290/100mg (MACKLIN) [1][2]. The (S)-enantiomer (CAS 1007112-88-0) is stocked by BOC Sciences, Pharmaffiliates, and several Chinese vendors . The racemic mixture (CAS 886779-61-9) is available from CymitQuimica and select Chinese suppliers. This multi-vendor landscape for the (R)-enantiomer reduces single-supplier dependency risk and provides competitive pricing options for procurement decisions.

Supply chain Vendor availability Procurement Research chemical sourcing

Optimal Application Scenarios for (R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined C3 Stereochemistry

When constructing chiral drug molecules where the piperazine C3 stereocenter must be preserved as (R)-configuration, this compound provides the requisite enantiopure starting material. The patent literature demonstrates that individual enantiomers of N-protected piperazine derivatives serve as essential building blocks for glycosidase inhibitors and other chirality-dependent pharmacophores, with enantiomeric excess exceeding 95% being critical for downstream biological activity [1]. The (S)-enantiomer (CAS 1007112-88-0) or racemate (CAS 886779-61-9) cannot substitute without yielding the wrong enantiomeric series or requiring costly chiral separation at later synthetic stages.

Conformational Restriction via Steric Bulk in Structure-Based Drug Design

In drug discovery programs where piperazine ring conformational control is desired to pre-organize a pharmacophore or restrict rotational degrees of freedom, the tert-butyl group at C3 provides an A-value of ~4.9 kcal/mol [2]—substantially greater than methyl (1.7 kcal/mol) or ethyl (1.75 kcal/mol) alternatives. This strong equatorial preference locks the piperazine chair conformation, potentially reducing entropic penalties upon target binding and enhancing selectivity. Analogs with smaller 3-substituents do not achieve comparable conformational control.

Lead Optimization Requiring Intermediate Lipophilicity for Balanced ADME Profile

For medicinal chemistry programs seeking to balance target potency with favorable absorption, distribution, metabolism, and excretion (ADME) properties, the LogP of 2.24 and LogD of 1.48 (pH 7.4) provided by the tert-butyl substituent [3] represent an intermediate lipophilicity profile—higher than the 3-methyl analog (LogP ~1.2–1.5) but lower than the 3-butyl analog (LogP ~2.64). This intermediate LogP value aligns with established drug-likeness guidelines (Rule of Five: LogP < 5) while providing sufficient membrane permeability for oral bioavailability.

Multi-Gram Scale Procurement with Competitive Multi-Vendor Sourcing

When research programs require gram-scale quantities of enantiopure 3-tert-butylpiperazine building blocks with documented purity and regulatory compliance, this compound is stocked by ≥7 independent suppliers across the UK, US, and China . Catalog pricing ranges from £32 to $160 per 100mg depending on vendor and region, enabling competitive quotation. The compound is supplied with GHS-compliant documentation (H302/H315/H319/H335) and storage specifications (2–8°C, protect from light) suitable for ISO-certified laboratory environments.

Quote Request

Request a Quote for (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.